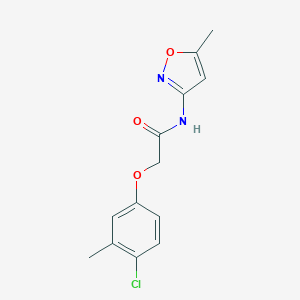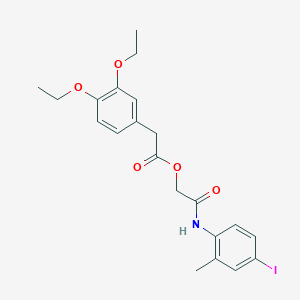![molecular formula C30H30N2O6 B284004 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TQ belongs to the family of quinoxaline derivatives, which have been studied extensively for their diverse biological activities. TQ, in particular, has been shown to exhibit promising pharmacological properties, making it a valuable tool for investigating various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline is not fully understood, but it is believed to involve multiple pathways. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and telomerase. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to exhibit antioxidant properties, which may contribute to its anticancer activity. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has also been shown to inhibit the activity of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to modulate the expression of various genes involved in lipid metabolism, suggesting a potential role in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has several advantages for laboratory experiments, including its availability and ease of synthesis. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has also been shown to exhibit potent biological activity at relatively low concentrations, making it a valuable tool for investigating various physiological and biochemical processes. However, 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline. One area of interest is the development of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline-based therapeutics for cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline and its potential interactions with other compounds. Additionally, the development of new synthesis methods for 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline may lead to the discovery of more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline involves the reaction of 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzyl bromide in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then condensed with 2,3-dibromo-5,6-dicyanoquinoxaline to yield 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline. The synthesis of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been optimized to yield high purity and yield, making it readily available for research purposes.
Applications De Recherche Scientifique
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C30H30N2O6 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C30H30N2O6/c1-33-25-15-19(16-26(34-2)29(25)37-5)11-13-23-24(32-22-10-8-7-9-21(22)31-23)14-12-20-17-27(35-3)30(38-6)28(18-20)36-4/h7-18H,1-6H3/b13-11+,14-12? |
Clé InChI |
XPVCYIJYPASRIH-AOGCGKDYSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)